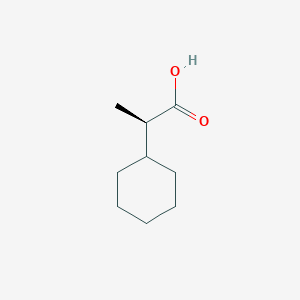

(R)-2-环己基丙酸

描述

“®-2-Cyclohexyl-propionic acid” likely refers to the R-enantiomer of 2-Cyclohexyl-propionic acid. The “R” denotes the configuration of the chiral center in the molecule, following the Cahn-Ingold-Prelog (CIP) rules . It’s important to note that the properties and reactivity of a compound can significantly depend on its stereochemistry.

Synthesis Analysis

While specific synthesis methods for “®-2-Cyclohexyl-propionic acid” are not available, similar compounds are often synthesized through various organic reactions, including hydrogenation of carboxylic acid derivatives .Molecular Structure Analysis

The molecular structure of a compound like “®-2-Cyclohexyl-propionic acid” can be analyzed using various computational and experimental methods . The exact structure would depend on the arrangement of atoms and the configuration of the chiral center.Chemical Reactions Analysis

The chemical reactions involving “®-2-Cyclohexyl-propionic acid” would depend on its functional groups. As a carboxylic acid, it could participate in typical acid-base reactions and other reactions characteristic to carboxylic acids.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like “®-2-Cyclohexyl-propionic acid” would depend on its molecular structure. These properties can include solubility, melting point, boiling point, and reactivity .科学研究应用

微生物丙酸生产

丙酸通过微生物发酵产生,在食品、化妆品、塑料和制药工业中得到应用。丙酸盐生产的代谢途径包括发酵途径、生物合成途径和氨基酸分解代谢途径。基因组重组、代谢工程和高通量组学方面的创新为生物丙酸盐生产开辟了新的机会,旨在降低下游纯化成本并提高产量、生产率和滴度 (Gonzalez-Garcia et al., 2017)。

催化氧化和化学合成

过渡金属配合物(包括涉及环己基的配合物)在各种底物的催化氧化中起着重要作用,可生产重要的工业化学品。例如,环己烷催化转化为己二酸(尼龙生产的前体)和对二甲苯合成对苯二甲酸是至关重要的工业过程。催化的创新,例如开发新的催化剂通过双氧气裂解 C-C 键和通过 H2O2 环氧化,证明了丙酸及其相关化合物在化学合成中的多功能性和重要性 (Brégeault, 2003)。

微生物生产和应激反应

通过微生物途径生产丙酸,特别是使用丙酸杆菌,由于其在有机合成、食品和制药工业中的应用,是当前研究的重点。通过逆向和系统代谢工程来解决最终产物抑制和副产物形成等挑战,以提高丙酸杆菌的耐酸性并减少不需要的副产物,旨在使丙酸的微生物生产更具商业可行性 (Liu et al., 2012)。

厌氧消化中的丙酸盐

在厌氧消化中,丙酸盐降解是有机物转化为沼气的关键步骤。研究丙酸盐降解途径和优化条件以从废物流中有效去除丙酸盐可以提高沼气生产系统的性能。这包括了解宏观和微量营养素在刺激负责丙酸盐降解的微生物联盟中的作用 (Ma et al., 2009)。

作用机制

Target of Action

®-2-Cyclohexylpropanoic acid, also known as ®-2-Cyclohexyl-propionic acid, is a derivative of propionic acid . It is closely related to the class of drugs known as profens . Profens are nonselective, nonsteroidal anti-inflammatory drugs (NSAIDs) that have been found to target histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

The ®-enantiomer of this compound has been found to inhibit HDACs at physiologically relevant concentrations . This inhibition leads to hyperacetylation of HDAC substrates . Hyperacetylation of histones relaxes the DNA structure, promoting gene transcription .

Biochemical Pathways

The inhibition of HDACs by ®-2-Cyclohexylpropanoic acid can affect various biochemical pathways. HDACs are involved in numerous cellular processes, including cell cycle progression, differentiation, and apoptosis . By inhibiting HDACs, this compound can potentially influence these processes.

Pharmacokinetics

Profens, which are structurally similar, generally have moderately short initial half-lives of 2–5 hours . Some profens undergo in vivo stereochemical inversion, which occurs through the intermediate coenzyme A (CoA) conjugates . This process may also apply to ®-2-Cyclohexylpropanoic acid, but further studies are needed to confirm this.

Result of Action

The inhibition of HDACs by ®-2-Cyclohexylpropanoic acid can lead to various molecular and cellular effects. For instance, it can lead to changes in gene expression due to the hyperacetylation of histones . This can potentially influence various cellular processes, including cell growth, differentiation, and apoptosis .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLUSLNMNQAPOH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2,5-difluorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1638518.png)

![Ethanone, 1-[2-hydroxy-5-(2-propen-1-yloxy)phenyl]-](/img/structure/B1638534.png)